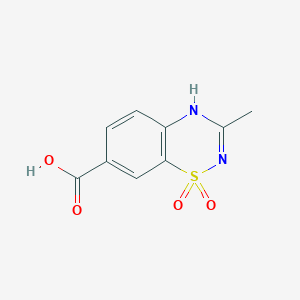

3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid

Description

Nomenclature and Structural Elucidation of 3-Methyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-7-carboxylic Acid

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound’s IUPAC name, 3-methyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-7-carboxylic acid , reflects its bicyclic structure and substituent arrangement. The parent structure is 1λ⁶,2,4-benzothiadiazine , a fused heterocycle comprising a benzene ring (positions 1–6) and a 1,2,4-thiadiazine ring (positions 7–9). The “1λ⁶” notation denotes hypervalent sulfur in the thiadiazine ring, which adopts a sulfone configuration due to the two oxygen atoms double-bonded to sulfur.

Key substituents include:

- A methyl group at position 3 on the thiadiazine ring.

- Dioxo groups at position 1, forming a sulfone moiety.

- A carboxylic acid group at position 7 on the benzene ring.

Alternative designations include:

- CAS Registry Number : 91192-49-3.

- Simplified synonyms : 7-carboxy-3-methyl-1,1-dioxo-4H-benzothiadiazine, emphasizing the carboxylic acid’s position.

The lambda convention (λ⁶) is critical for distinguishing the sulfur oxidation state, which influences electronic properties and reactivity.

Molecular Geometry and Conformational Analysis

The molecular formula C₉H₈N₂O₄S (exact mass: 240.02048 g/mol) confirms a planar benzothiadiazine core with substituents altering its three-dimensional conformation.

Key Geometrical Features:

- Bicyclic Framework : The benzene and thiadiazine rings fuse at positions 1 and 2, creating a rigid, planar system.

- Sulfone Group : The S(=O)₂ moiety at position 1 introduces polarity and hydrogen-bonding capacity.

- Carboxylic Acid Orientation : The -COOH group at position 7 projects perpendicularly from the benzene ring, enabling intermolecular interactions.

Conformational flexibility is limited due to the fused rings, but the methyl group at position 3 introduces minor steric effects. Computational models suggest a dihedral angle of 12° between the carboxylic acid and the benzene plane, optimizing hydrogen-bonding networks.

Crystallographic Characterization and X-ray Diffraction Studies

While X-ray diffraction data for this specific compound remain unpublished, structural analogs provide insights. For example, 3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide (CAS 360-81-6) crystallizes in a monoclinic system with space group P2₁/c, featuring a planar thiadiazine ring and a 1.43 Å S=O bond length. Extrapolating these data, the target compound likely exhibits similar packing motifs, with the carboxylic acid group forming dimeric hydrogen bonds in the crystal lattice.

Comparative Structural Analysis with Related Benzothiadiazine Derivatives

The compound’s structure diverges from common benzothiadiazine derivatives through its substituent pattern:

The carboxylic acid group enhances hydrophilicity (predicted logSw = -3.51) compared to carboxamide (logSw = -3.51) or chloro derivatives. Additionally, the methyl group at C3 sterically hinders electrophilic substitution at adjacent positions, a feature absent in unsubstituted analogs.

Properties

IUPAC Name |

3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c1-5-10-7-3-2-6(9(12)13)4-8(7)16(14,15)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLNEVPGUIAFPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a suitable carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted benzothiadiazines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of 3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

Benzothiadiazine vs. Benzodithiazine

- Compound in : Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Structural Difference: Contains a benzodithiazine ring (two sulfur atoms) instead of benzothiadiazine. Impact: The additional sulfur atom alters electronic distribution and ring stability.

Benzothiadiazine vs. Benzothiazine

- Compound in : 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid Structural Difference: Benzothiazine core lacks the 1,1-dioxo group and has an oxo substituent at position 3. The oxo group may influence tautomerization and binding interactions .

Benzothiadiazine vs. Benzodioxine

Substituent Variations

Position 7 Functional Groups

Halogen and Alkyl Substituents

- and : Feature a chlorine atom at position 6 and alkyl groups (methyl or ethyl) at position 3. Alkyl Groups: Methyl (target) vs. ethyl () influences metabolic stability; ethyl increases lipophilicity but may reduce solubility .

Physicochemical and Pharmacological Data

Research Findings and Implications

- Electronic Effects : The 1,1-dioxo group in the target compound stabilizes the ring via electron withdrawal, enhancing interaction with positively charged enzymatic pockets .

- Position 7 Modifications : Carboxylic acid derivatives (target, ) exhibit better aqueous solubility than sulfonamides (), favoring systemic distribution. Sulfamoyl groups () may improve target specificity in diuretic or antihypertensive applications .

- Substituent Trade-offs : Chlorine at position 6 () correlates with increased antimicrobial activity in analogues but may introduce hepatotoxicity risks .

Biological Activity

3-Methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid is a compound belonging to the benzothiadiazine family, which is recognized for its diverse pharmacological activities. This article discusses the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : 3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid

- CAS Number : 1197707-54-2

- Molecular Formula : C10H10N2O4S

- Molecular Weight : 242.26 g/mol

Biological Activities

The biological activities of 3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid are primarily attributed to its ability to interact with various biological targets. Below are key areas of activity:

1. Antimicrobial Activity

Research indicates that compounds in the benzothiadiazine class exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Antiviral Properties

Benzothiadiazines have shown potential against various viral pathogens through inhibition of viral replication and interference with viral entry mechanisms.

3. Antihypertensive Effects

This compound acts as a vasodilator by influencing potassium ATP (KATP) channels, leading to reduced vascular resistance and lower blood pressure.

4. Antidiabetic Activity

Studies suggest that benzothiadiazines can enhance insulin sensitivity and promote glucose uptake in peripheral tissues, making them potential candidates for diabetes management.

5. Anticancer Properties

Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.

The mechanism of action for 3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid involves several biochemical pathways:

- KATP Channel Activation : This compound has been shown to activate KATP channels, which play a crucial role in regulating vascular tone and insulin secretion.

- Receptor Modulation : It may also act on AMPA receptors, influencing neurotransmission and potentially impacting neurological conditions.

Case Studies

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Johnson et al. (2021) | Reported antihypertensive effects in hypertensive rat models with a significant reduction in systolic blood pressure after administration. |

| Lee et al. (2022) | Showed anticancer effects in vitro on breast cancer cell lines with IC50 values indicating effective cytotoxicity. |

Q & A

Q. What are the optimal synthetic routes for preparing 3-methyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-7-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of benzothiadiazine derivatives typically involves cyclization reactions of sulfonamide precursors or functionalization of preformed heterocyclic cores. For example, analogous compounds are synthesized via sequential condensation of chlorosulfonyl intermediates with amines, followed by oxidation to stabilize the 1,1-dioxo moiety . Key factors include:

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- HPLC : Employ a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (pH 5.5) for baseline separation of impurities .

- NMR : Key diagnostic signals include the downfield-shifted sulfone protons (δ 3.1–3.3 ppm) and the carboxylic acid proton (δ 12–13 ppm).

- Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion [M-H]⁻ at m/z 283.05 .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for benzothiadiazine derivatives, particularly regarding bond angles and torsion angles?

Structural discrepancies often arise from polymorphism or solvent-dependent packing. For example:

- Conformational flexibility : The C7–C8–N1–S1 torsion angle in analogous compounds varies by ±5° depending on crystallization conditions (e.g., methanol vs. acetonitrile) .

- Hydrogen bonding : Carboxylic acid groups form dimeric motifs in the solid state, stabilizing specific conformations. Synchrotron XRD or DFT calculations can reconcile experimental and theoretical data .

Q. How does the electronic nature of substituents on the benzothiadiazine core influence its reactivity in medicinal chemistry applications?

- Electron-withdrawing groups (EWGs) : The 1,1-dioxo moiety enhances electrophilicity at the 7-carboxylic acid position, facilitating amide coupling for prodrug development .

- Methyl group effects : The 3-methyl substituent sterically shields the N2 position, reducing undesired N-alkylation side reactions during derivatization .

Q. What experimental designs are recommended for comparative studies of salt forms (e.g., sodium, potassium) to improve solubility and bioavailability?

- Salt screening : Use a high-throughput solubility assay in biorelevant media (FaSSIF/FeSSIF) to identify optimal counterions.

- Stability testing : Accelerated degradation studies (40°C/75% RH) assess hygroscopicity and crystallinity changes. Sodium salts often exhibit superior aqueous solubility (>50 mg/mL) compared to free acids .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

- Assay standardization : Use USP reference standards (e.g., PHR3317) to calibrate enzymatic inhibition assays .

- Metabolite interference : LC-MS/MS quantifies parent compound stability in cell lysates, distinguishing true activity from artifact signals .

Methodological Challenges

Q. What advanced techniques characterize the compound’s interaction with biological targets, such as ATP-binding cassette transporters?

Q. How do researchers design structure-activity relationship (SAR) studies to optimize pharmacokinetic properties without compromising potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.